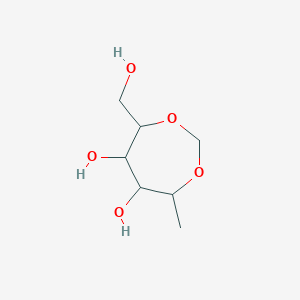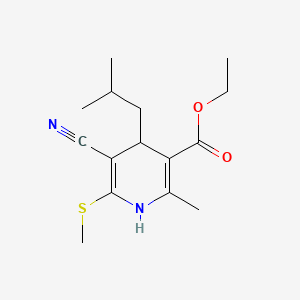![molecular formula C17H26N4O3S B14160927 2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 848329-08-8](/img/structure/B14160927.png)
2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a tetrahydrobenzothiophene core, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the tetrahydrobenzothiophene core through a cyclization reaction, followed by the introduction of the morpholine ring via nucleophilic substitution. The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Applications De Recherche Scientifique
2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diseases or as a diagnostic tool.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes through its binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-{[3-(Morpholin-4-yl)propyl]carbamoyl}phenyl)pyridine-3-carboxamide
- 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
Uniqueness
2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its unique combination of a morpholine ring, a tetrahydrobenzothiophene core, and a carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
848329-08-8 |
|---|---|
Formule moléculaire |
C17H26N4O3S |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
2-(3-morpholin-4-ylpropylcarbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H26N4O3S/c18-15(22)14-12-4-1-2-5-13(12)25-16(14)20-17(23)19-6-3-7-21-8-10-24-11-9-21/h1-11H2,(H2,18,22)(H2,19,20,23) |
Clé InChI |
MLBPXCCLZZMODU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=C(S2)NC(=O)NCCCN3CCOCC3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14160854.png)
![N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14160857.png)
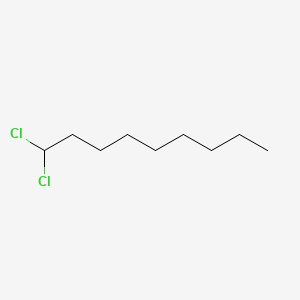
![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160874.png)

![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160886.png)
![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)
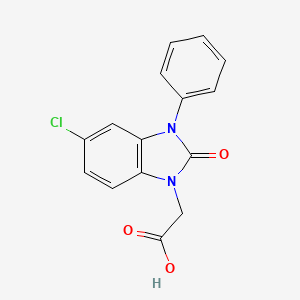
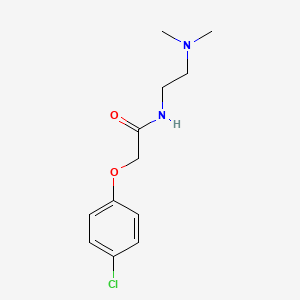
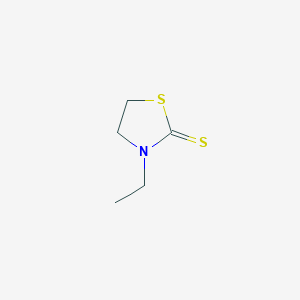
![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)
